molecular formula C6H10N2O6 B14002595 Methyl 4,4-dinitrovalerate CAS No. 6921-12-6

Methyl 4,4-dinitrovalerate

Cat. No.: B14002595
CAS No.: 6921-12-6
M. Wt: 206.15 g/mol
InChI Key: XJYBIOQYCBWSAV-UHFFFAOYSA-N
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Description

Pentanoic acid, 4,4-dinitro-, methyl ester is an organic compound with the molecular formula C7H11NO6 It is a derivative of pentanoic acid, where the hydrogen atoms at the 4th position are replaced by nitro groups, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4,4-dinitro-, methyl ester typically involves the nitration of methyl pentanoate. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the selective nitration at the 4th position.

Industrial Production Methods

In an industrial setting, the production of pentanoic acid, 4,4-dinitro-, methyl ester may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4,4-dinitro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other nitrogen-containing functional groups.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized nitrogen compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or carboxylic acids.

Scientific Research Applications

Pentanoic acid, 4,4-dinitro-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 4,4-dinitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The ester group can undergo hydrolysis, releasing the active pentanoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 4-methyl-4-nitro-, methyl ester: Similar structure but with a methyl group instead of a nitro group at the 4th position.

    Pentanoic acid, 4-methyl-, methyl ester: Lacks the nitro groups, making it less reactive in redox reactions.

    Pentanoic acid, 4-methyl-, pentyl ester: Different ester group, leading to variations in physical and chemical properties.

Uniqueness

Pentanoic acid, 4,4-dinitro-, methyl ester is unique due to the presence of two nitro groups at the 4th position, which significantly enhances its reactivity and potential applications in various fields. The combination of nitro groups and ester functionality makes it a versatile compound for chemical synthesis and research.

Properties

CAS No.

6921-12-6

Molecular Formula

C6H10N2O6

Molecular Weight

206.15 g/mol

IUPAC Name

methyl 4,4-dinitropentanoate

InChI

InChI=1S/C6H10N2O6/c1-6(7(10)11,8(12)13)4-3-5(9)14-2/h3-4H2,1-2H3

InChI Key

XJYBIOQYCBWSAV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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